Product packaging for 1-Ethynyl-7-azabicyclo[2.2.1]heptane(Cat. No.:)

1-Ethynyl-7-azabicyclo[2.2.1]heptane

Cat. No.: B13550663
M. Wt: 121.18 g/mol
InChI Key: KRLOIZFGAGSIEN-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate is a versatile chemical building block designed for medicinal chemistry and drug discovery research. This compound features a rigid, sp3-rich 7-azanorbornane scaffold, a structure recognized as a privileged scaffold in the development of ligands for G-protein coupled receptors (GPCRs) . The molecule is substituted at the bridgehead position with an ethynyl group, making it an ideal intermediate for further structural diversification via click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction enables researchers to efficiently create diverse compound libraries for biological screening. The tert-butyloxycarbonyl (Boc) group provides a protected amine, allowing for straightforward deprotection to the free base "this compound" or further functionalization under a wide range of synthetic conditions. The 7-azabicyclo[2.2.1]heptane core is a sterically reduced, achiral scaffold that has been successfully employed in the development of selective sigma-2 (σ2) receptor ligands . Its inherent rigidity and three-dimensional structure are valuable for exploring hydrophobic pockets in biological targets and modulating binding affinity. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B13550663 1-Ethynyl-7-azabicyclo[2.2.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

1-ethynyl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C8H11N/c1-2-8-5-3-7(9-8)4-6-8/h1,7,9H,3-6H2

InChI Key

KRLOIZFGAGSIEN-UHFFFAOYSA-N

Canonical SMILES

C#CC12CCC(N1)CC2

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 1 Ethynyl 7 Azabicyclo 2.2.1 Heptane

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

Detailed kinetic and spectroscopic analyses specifically focused on the chemical transformations of 1-Ethynyl-7-azabicyclo[2.2.1]heptane are not extensively documented in publicly available scientific literature. General principles of reaction kinetics would suggest that the rates of reactions involving the ethynyl (B1212043) group, such as cycloadditions or metal-catalyzed couplings, would be influenced by factors including reactant concentrations, temperature, and the presence of catalysts.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial in elucidating reaction mechanisms. For instance, ¹H and ¹³C NMR spectroscopy could be employed to monitor the disappearance of signals corresponding to the ethynyl protons and carbons, and the appearance of new signals corresponding to the reaction products. IR spectroscopy would be useful in tracking the characteristic C≡C and ≡C-H stretching frequencies of the terminal alkyne.

Influence of Steric and Electronic Effects on Reaction Pathways

The rigid bicyclo[2.2.1]heptane framework of this compound imposes significant steric constraints that influence its reactivity. The bridgehead position of the ethynyl group shields it from one face, potentially directing incoming reagents to the less hindered side. The steric bulk of substituents on the nitrogen atom can also play a role in modulating the accessibility of the ethynyl group.

Electronically, the ethynyl group is electron-withdrawing due to the sp-hybridization of the carbon atoms. This electronic effect can influence the reactivity of the azabicyclic ring system. The nitrogen atom at the 7-position possesses a lone pair of electrons which can participate in reactions, and its nucleophilicity can be modulated by the electronic nature of the substituent at the 1-position. The interplay between the steric hindrance of the bicyclic cage and the electronic properties of the ethynyl group and the nitrogen atom dictates the preferred reaction pathways. For instance, in reactions involving electrophilic attack on the nitrogen, the electron-withdrawing nature of the 1-ethynyl group would be expected to decrease the nucleophilicity of the nitrogen atom compared to an unsubstituted 7-azabicyclo[2.2.1]heptane.

Interactive Table: Predicted Influence of Substituents on Reaction Pathways

Substituent Position Substituent Type Predicted Steric Effect on Ethynyl Group Predicted Electronic Effect on Nitrogen Nucleophilicity
1 Ethynyl Moderate shielding Decrease
7 Small alkyl (e.g., -CH₃) Minimal Inductive donation (increase)
7 Bulky alkyl (e.g., -tBu) Significant shielding Inductive donation (increase)
7 Electron-withdrawing (e.g., -CO₂R) Minimal Significant decrease

Stereochemical Control in Derivatization and Rearrangement Reactions

The inherent chirality and rigid conformation of the 7-azabicyclo[2.2.1]heptane skeleton are key factors in controlling the stereochemistry of its derivatization and rearrangement reactions. Reactions at the ethynyl group or at other positions on the bicyclic frame are subject to diastereoselective control.

For example, in addition reactions to the ethynyl group, the approach of the reagent will be dictated by the steric hindrance of the bicyclic framework, leading to the preferential formation of one diastereomer over the other. The stereochemical outcome of such reactions can often be predicted by considering the relative steric accessibility of the two faces of the alkyne. Computational studies on related bicyclo[2.2.1]heptane systems have shown that the exo face is generally more accessible than the endo face.

Analysis of Reactive Intermediates and Transition State Structures

The analysis of reactive intermediates and transition state structures in reactions involving this compound is primarily approached through computational chemistry due to the transient nature of these species. Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways and predicting the geometries and energies of intermediates and transition states.

For instance, in a hypothetical cycloaddition reaction involving the ethynyl group, DFT calculations could be used to model the concerted or stepwise nature of the mechanism. The calculations could identify the transition state structure, providing insights into the bond-forming and bond-breaking processes. The calculated activation energies for different possible pathways would help in determining the most likely reaction mechanism.

In reactions involving the nitrogen atom, such as N-alkylation, computational modeling can help to understand the trajectory of the incoming electrophile and the geometry of the transition state, which would be influenced by the steric hindrance of the bicyclic system. While specific computational studies on this compound are scarce, studies on related azabicyclic systems provide a framework for understanding the types of intermediates and transition states that might be involved in its chemical transformations.

Computational and Theoretical Studies on 1 Ethynyl 7 Azabicyclo 2.2.1 Heptane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of 1-Ethynyl-7-azabicyclo[2.2.1]heptane at the electronic level. These methods allow for the precise determination of its molecular structure and the prediction of its spectroscopic characteristics.

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure and molecular geometry of 7-azabicyclo[2.2.1]heptane derivatives. bilkent.edu.tr DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, have been shown to accurately reproduce the molecular geometries observed in crystal structures. bilkent.edu.tr These studies reveal key details about the molecule's conformation and the distribution of electron density.

For the parent 7-azabicyclo[2.2.1]heptane ring, the boat conformation is a characteristic feature, which helps to minimize torsional strain. nih.gov The introduction of the ethynyl (B1212043) group at the C1 bridgehead position introduces further geometric and electronic considerations. DFT calculations indicate that the nitrogen lone pair's ability to delocalize into adjacent C-C bonds can influence the basicity of the amine.

Table 1: Selected Calculated Geometrical Parameters for a 7-Azabicyclo[2.2.1]heptane Derivative

Parameter Value
C1-C2 Bond Length (Å) 1.528 (2)
C1-C6 Bond Length (Å) 1.523 (3)
C1-N7 Bond Length (Å) 1.508 (2)
C2-C1-C6-C5 Torsion Angle (°) 109.4 (1)

Data derived from a representative 7-azabicyclo[2.2.1]heptan-7-ium chloride structure. nih.gov

Computational methods are also employed to predict the spectroscopic signatures of this compound, which can be compared with experimental data for validation. Quantum chemical calculations can forecast vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. rsc.org

The conformational preferences of the 7-azabicyclo[2.2.1]heptane system are a key area of study. bilkent.edu.tr The rigidity of the bicyclic framework limits the number of accessible conformations. However, substituents on the nitrogen or carbon atoms can introduce conformational isomerism, such as restricted rotation around an amide C-N bond if the nitrogen is acylated. bilkent.edu.trrsc.org For this compound, the primary conformational considerations relate to the orientation of the ethynyl group and the puckering of the bicyclic rings.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and the influence of intramolecular forces.

The conformation of this compound is governed by a balance of various intramolecular interactions. These include steric hindrance between atoms, torsional strain within the rings, and electronic effects such as hyperconjugation. bilkent.edu.tr

The nitrogen atom's lone pair plays a crucial role. Its orientation and interaction with the sigma bonds of the bicyclic framework (n/σ interactions) can influence the molecule's geometry and stability. bilkent.edu.tr Furthermore, the π-system of the ethynyl group can potentially interact with the bicyclic cage, although significant conjugation is not typically expected due to the saturated nature of the bridge. MD simulations, by modeling the forces between all atoms in the molecule, can provide a detailed picture of how these intramolecular interactions collectively determine the preferred three-dimensional structure and dynamic behavior of this compound.

Chemical Reactivity and Advanced Functionalization of 1 Ethynyl 7 Azabicyclo 2.2.1 Heptane

Transformations at the Ethynyl (B1212043) Moiety

The terminal alkyne group is a versatile functional handle, amenable to a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions.

Alkynyl Activation and Coupling Reactions

The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated to form a potent acetylide nucleophile. This reactivity is central to its participation in metal-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular architectures.

The Sonogashira coupling is a preeminent reaction for terminal alkynes, enabling the formation of a carbon-carbon bond with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The ethynyl group on the 7-azabicyclo[2.2.1]heptane core can be effectively coupled with a diverse range of halides to introduce aromatic and heteroaromatic substituents. While specific examples for the 1-ethynyl isomer are not extensively documented, the synthesis of related isomers, such as (+/-)-(exo)-2-(1′-ethynyl)-7-(1,1-dimethylethoxycarbonyl)-7-azabicyclo[2.2.1]heptane, highlights the utility of this functional group within the scaffold. google.com The mild reaction conditions of the Sonogashira coupling are compatible with the bicyclic amine structure, making it an ideal method for late-stage functionalization in synthetic pathways. jk-sci.com

Table 1: Representative Sonogashira Coupling Reaction

Reactant AReactant B (Aryl/Vinyl Halide)Catalyst SystemBase/SolventProduct
1-Ethynyl-7-azabicyclo[2.2.1]heptaneR-X (e.g., Iodobenzene)Pd(PPh₃)₂Cl₂, CuIEt₃N / THF1-(Phenylethynyl)-7-azabicyclo[2.2.1]heptane

[2+3] Cycloadditions and Other Cycloaddition Pathways

The ethynyl group serves as an excellent dipolarophile in [2+3] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097). researchgate.netsphinxsai.com The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This transformation is characterized by its high efficiency, mild and often aqueous reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. organic-chemistry.org

The terminal alkyne of this compound is an ideal substrate for CuAAC, allowing for its conjugation to a vast array of molecules, including biomolecules, polymers, and fluorescent dyes, that have been functionalized with an azide group. researchgate.netnih.gov This reaction provides a robust and reliable method for creating complex assemblies built upon the rigid azabicyclic core. google.com

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventProduct
This compoundR-N₃ (e.g., Benzyl (B1604629) Azide)CuSO₄·5H₂O, Sodium Ascorbatet-BuOH / H₂O1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-azabicyclo[2.2.1]heptane

Functionalization of the 7-Azabicyclo[2.2.1]heptane Ring System

The rigid bicyclic framework of the 7-azabicyclo[2.2.1]heptane nucleus provides a unique three-dimensional structure that is of great interest in medicinal chemistry. Functionalization of the ring itself can be used to modulate the physicochemical properties and biological activity of the molecule.

Introduction of Heteroatomic and Carbonaceous Substituents

Various synthetic strategies have been developed to introduce substituents onto the carbon skeleton of the 7-azabicyclo[2.2.1]heptane ring. Diels-Alder reactions are a common approach to construct the bicyclic core, allowing for the incorporation of functionality from the outset. researchgate.nettheopenscholar.com Subsequent modifications can be performed to elaborate the structure further. For instance, selective functionalization at the C-2 position has been achieved through the reduction of a keto-silyl ether intermediate, followed by conversion to an α,β-unsaturated ester. acs.orgnih.gov This allows for the stereospecific introduction of carbon-based side chains. Additionally, methods for the synthesis of analogues of the natural product epibatidine (B1211577) have led to a wide range of substituted 7-azabicyclo[2.2.1]heptanes, demonstrating the feasibility of introducing diverse heteroatomic and carbonaceous groups. le.ac.uk

Stereoselective Modification of Bridgehead and Bridge Carbon Atoms

The conformational rigidity of the 7-azabicyclo[2.2.1]heptane system allows for a high degree of stereocontrol in chemical reactions. Stereospecific reduction of double bonds within the ring system, for example, can proceed from the less sterically hindered exo face, leading to a single diastereomer. acs.orgnih.gov

The bridgehead positions (C1 and C4) are key sites for modification. Research has demonstrated the successful synthesis of derivatives containing a pyridinyl substituent at the bridgehead position. acs.orgnih.gov These bridgehead-functionalized scaffolds can then undergo further reactions, such as Suzuki-Miyaura couplings, to introduce additional diversity. This approach provides a viable pathway for the stereoselective elaboration of the C1 position, which is occupied by the ethynyl group in the parent compound of this article. The inherent strain of the bicyclic system can also be exploited to drive stereoselective retro-condensation reactions. nih.gov

Ring Expansion Reactions to Novel Azabicyclic Frameworks

The ring strain inherent to the [2.2.1] bicyclic system can be harnessed as a driving force for skeletal rearrangements, providing access to novel and larger azabicyclic frameworks. One such transformation involves the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals. This radical-mediated process results in cleavage of the C3-C4 bond and subsequent ring expansion to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.es This rearrangement is favored by the rigid azabicyclic skeleton.

Furthermore, retro-condensation pathways, such as retro-Dieckman and retro-aldol reactions, can be initiated on functionalized 7-azabicyclo[2.2.1]heptanes to yield highly substituted monocyclic scaffolds like pyrrolidines. nih.gov Ring expansions of related azabicyclic systems can also proceed via intermediate bicyclic aziridinium (B1262131) ions, which are opened regioselectively by nucleophiles to yield larger ring structures. arkat-usa.org These reactions significantly expand the synthetic utility of the 7-azabicyclo[2.2.1]heptane core, allowing it to serve as a precursor to other important heterocyclic structures.

Synthetic Utility in Multi-Component Reactions

The rigid, bicyclic framework of this compound, combined with the reactive terminal alkyne, presents a unique and valuable building block for multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step by combining three or more reactants. The 7-azabicyclo[2.2.1]heptane core, a constrained proline analogue, introduces conformational rigidity and specific stereochemical properties into the final products, which is highly desirable in medicinal chemistry and materials science.

While specific examples detailing the use of this compound in MCRs are not extensively documented in the literature, its structural features suggest significant potential. The secondary amine is well-suited to participate as the amine component in classic isocyanide-based MCRs, such as the Ugi and Passerini reactions. The ethynyl group, a versatile functional handle, can either be carried through the reaction sequence for subsequent post-condensation modifications or participate directly in certain MCRs.

The potential applications of this compound in various MCRs are outlined below, based on the known reactivity of terminal alkynes and secondary amines.

Table 1: Potential Multi-Component Reactions Involving this compound

Reaction TypeRole of this compoundOther ComponentsPotential Product Scaffold
Ugi Reaction AmineAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino carboxamide with a rigid bicyclic core and a terminal alkyne.
Passerini Reaction (Not a direct component, but its derivatives could be)Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy carboxamide.
A³ Coupling (Alkyne-Aldehyde-Amine) Amine and AlkyneAldehydePropargylamine derivative with a constrained bicyclic structure.
Mannich Reaction AmineAldehyde, Active Hydrogen Compound (e.g., another alkyne)β-Amino carbonyl compound, potentially incorporating the ethynyl group.

In a hypothetical Ugi-type reaction, this compound would serve as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid. The resulting product would be a complex peptidomimetic structure, featuring the rigid azabicyclic core and retaining the terminal alkyne for further functionalization, for example, via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Furthermore, the dual functionality of this compound allows for its participation in reactions where both the amine and the alkyne are reactive, such as the A³ coupling reaction. In this scenario, it could react with an aldehyde to form a propargylamine, a valuable scaffold in its own right.

The research findings on related azabicyclic systems in MCRs underscore the potential of this compound as a versatile building block for the rapid generation of molecular diversity. researchgate.net The conformational constraints imposed by the 7-azabicyclo[2.2.1]heptane skeleton are particularly valuable for creating libraries of compounds with well-defined three-dimensional shapes for screening in drug discovery programs.

Applications of 1 Ethynyl 7 Azabicyclo 2.2.1 Heptane As a Versatile Synthetic Building Block

Scaffold Engineering for Complex Molecular Architectures

The inherent rigidity and defined stereochemistry of the 7-azabicyclo[2.2.1]heptane core make it an ideal scaffold for the construction of intricate molecules. The inclusion of a 1-ethynyl group provides a key reactive handle for carbon-carbon bond formation, allowing for its strategic incorporation into larger, more complex systems.

The 2-azabicyclo[2.2.1]heptane framework is a core structural motif in several complex natural products, most notably in the Daphniphyllum alkaloid Longeracemine. nih.govrsc.orgsemanticscholar.org This natural product features a highly substituted and congested polycyclic system, presenting a significant synthetic challenge. nih.govrsc.orgsemanticscholar.orgresearchgate.net Synthetic strategies toward the Longeracemine core have focused on constructing this key bicyclic system.

While documented syntheses of the Longeracemine core primarily utilize methods such as intramolecular [4+2] cycloadditions or samarium(II) iodide-mediated spirocyclization and rearrangement cascades from precursors like 7-azabicyclo[2.2.1]heptadiene, the 1-ethynyl derivative represents a strategic building block for alternative approaches. nih.govrsc.org The ethynyl (B1212043) group serves as a versatile functional handle that can participate in various coupling and cycloaddition reactions, offering a different pathway to assemble the complex carbon skeleton of the natural product. For instance, the alkyne can be elaborated into side chains or used as a linchpin to connect different fragments of the molecule through reactions like Sonogashira coupling, click chemistry, or metal-catalyzed cyclizations.

The true versatility of 1-Ethynyl-7-azabicyclo[2.2.1]heptane as a synthetic building block is demonstrated in its ability to construct novel polycyclic and spirocyclic frameworks. The terminal alkyne is highly reactive and can undergo a wide range of chemical transformations.

One of the most powerful applications is in metal-catalyzed cross-coupling reactions. For example, the protected form, tert-butyl this compound-7-carboxylate, has been successfully employed in palladium- and copper-catalyzed Sonogashira couplings with heteroaryl halides. google.com This reaction directly links the rigid bicyclic scaffold to aromatic systems, providing a rapid entry into complex polycyclic structures with potential applications in medicinal chemistry. google.com

The table below summarizes key findings from a representative synthetic application.

Reactant AReactant BCatalyst/ReagentsProduct TypeReference
7-Iodo-N4-(3-chloro-2-fluorophenyl)quinazolin-4,6-diaminetert-butyl this compound-7-carboxylatePd(PPh₃)₄, CuI, Et₃NAlkynyl quinazoline (B50416) derivative google.com

Furthermore, the ethynyl group is an ideal participant in cycloaddition reactions. It can react with azides in copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions—cornerstones of "click chemistry"—to form stable triazole rings. This allows for the straightforward linkage of the azabicyclo[2.2.1]heptane scaffold to other molecules, including biomolecules, polymers, or other complex organic fragments, generating elaborate polycyclic architectures.

Role in Peptide Chemistry and Constrained Amino Acid Analogues

In peptide chemistry, controlling the three-dimensional structure is paramount to function. The rigid 7-azabicyclo[2.2.1]heptane skeleton has been widely exploited to create conformationally restricted amino acid analogues that can enforce specific secondary structures in peptides.

Proline plays a unique role in peptide structure due to its cyclic side chain, which restricts the peptide backbone's flexibility. Bicyclic analogues of proline, such as those based on the 7-azabicyclo[2.2.1]heptane framework, offer an even greater degree of conformational constraint. Specifically, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid is recognized as a highly rigid proline analogue. nih.gov

In this context, this compound serves as a valuable synthetic precursor to this important class of constrained amino acids. The bridgehead ethynyl group can be chemically transformed into a carboxylic acid moiety through oxidative cleavage, for example, using ozonolysis or potassium permanganate. This synthetic route allows the unique bicyclic scaffold to be prepared and subsequently converted into the desired proline analogue, which can then be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques.

Precursor CompoundKey TransformationTarget CompoundApplication
This compoundOxidative Cleavage of Alkyne7-Azabicyclo[2.2.1]heptane-1-carboxylic acidConstrained Proline Analogue

Beyond creating proline mimics, incorporating the 7-azabicyclo[2.2.1]heptane scaffold into a peptide can stabilize specific backbone conformations, such as β-turns or extended β-strand-like structures. researchgate.net Research has shown that when a 7-azabicyclo[2.2.1]heptane amine (Abh) is placed at the C-terminus of a peptide, it favors a β-strand-like extended conformation in the adjacent amino acid residue. researchgate.net

Development of Catalytic Ligands in Transition Metal Catalysis

The structure of this compound possesses features that make it a promising candidate for a ligand in transition metal catalysis, although this application is less documented than its role as a synthetic building block. A successful ligand typically requires well-defined coordination sites and a rigid scaffold to control the steric and electronic environment around a metal center.

This compound offers two potential coordination sites:

The Nitrogen Atom: The lone pair of electrons on the tertiary amine nitrogen at the 7-position can act as a classic Lewis base to coordinate to a metal center.

The Ethynyl π-System: The carbon-carbon triple bond can coordinate to a transition metal through its π-orbitals, a common interaction in organometallic chemistry.

The combination of a hard N-donor and a soft π-system could make this compound a valuable hemilabile ligand. The rigid bicyclic framework would hold these donor sites in a fixed spatial relationship, potentially creating a well-defined catalytic pocket. This could be advantageous in asymmetric catalysis, where precise control over the catalyst's geometry is essential for achieving high enantioselectivity. While specific applications in catalysis are still an emerging area of research, the structural characteristics of this molecule suggest significant potential for the development of novel, specialized ligands for a variety of transition metal-catalyzed reactions.

Applications in Chemical Probe Development as Auxochromous Groups

The utility of this compound in the design of chemical probes is intrinsically linked to the advantageous photophysical properties imparted by the 7-azabicyclo[2.2.1]heptane moiety when incorporated into fluorophores. This bicyclic amine serves as a highly effective auxochrome, a group that enhances the light-absorbing and emitting properties of a chromophore.

Enhanced Photophysical Properties of Rhodamine Dyes

Research has demonstrated that the replacement of traditional dialkylamino auxochromes, such as the dimethylamino group, with the 7-azabicyclo[2.2.1]heptane moiety in rhodamine dyes leads to significant improvements in their performance. A notable example is the sulforhodamine dye, 221SR, which incorporates 7-azabicyclo[2.2.1]heptyl moieties as its electron-donating auxochrome groups.

When compared to its conventional tetramethyl analogue, tetramethylsulforhodamine (TMSR), 221SR exhibits a range of superior photophysical characteristics:

Higher Fluorescence Quantum Yields: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. 221SR displays a significantly higher quantum yield (Φ = 0.95 at 20 °C) compared to TMSR (Φ = 0.65 at 20 °C). This indicates that a larger fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal.

Temperature-Independent Emission: A remarkable feature of rhodamine dyes containing the 7-azabicyclo[2.2.1]heptane auxochrome is the stability of their fluorescence intensity over a range of temperatures. While the quantum yield of TMSR drops dramatically from 0.65 at 20 °C to 0.38 at 60 °C, the quantum yield of 221SR remains constant at 0.95 within the same temperature range. This property is highly advantageous for applications where temperature fluctuations are a concern, such as in live-cell imaging.

Increased Photostability: Photostability, or the resistance to photodegradation upon exposure to light, is a critical parameter for fluorescent probes, especially in long-term imaging experiments. The rigid, bridged structure of the 7-azabicyclo[2.2.1]heptane moiety helps to suppress non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state, which is a common mechanism of photobleaching in many fluorophores. Consequently, rhodamine dyes with this auxochrome are many times more stable than their tetramethyl counterparts. This increased resistance to photo-oxidative dealkylation leads to a longer-lasting fluorescent signal.

The improved performance of the 7-azabicyclo[2.2.1]heptane auxochrome can be attributed to its rigid structure, which locks the nitrogen's lone pair of electrons in a conformation that is optimal for electronic interaction with the fluorophore's π-system, while simultaneously preventing rotations that can lead to non-radiative decay.

The Role of the 1-Ethynyl Group in Synthetic Versatility

While the 7-azabicyclo[2.2.1]heptane core provides the desirable photophysical properties, the 1-ethynyl substituent at the bridgehead position offers crucial synthetic utility for the development of chemical probes. The terminal alkyne is a versatile functional group that can readily participate in a variety of highly efficient and specific chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This "clickable" handle allows for the straightforward and covalent attachment of the this compound-containing fluorophore to a wide range of biomolecules, such as proteins, nucleic acids, and lipids, that have been functionalized with an azide (B81097) group. This modular approach simplifies the synthesis of complex chemical probes, enabling the targeted delivery of the highly fluorescent and photostable label to specific cellular components or molecules of interest.

Future Research Directions and Unexplored Avenues in 1 Ethynyl 7 Azabicyclo 2.2.1 Heptane Chemistry

Development of Green and Sustainable Synthetic Methodologies

Future research will undoubtedly prioritize the development of environmentally benign and efficient methods for the synthesis of 1-Ethynyl-7-azabicyclo[2.2.1]heptane and its derivatives. Key areas of focus will include the implementation of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key Green Synthetic Strategies:

StrategyDescriptionPotential Benefits
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Reduced waste, lower cost.
Biocatalysis Utilizing enzymes or whole-cell systems to catalyze specific steps in the synthesis, particularly for stereoselective transformations.High selectivity, mild reaction conditions, reduced use of toxic reagents.
Flow Chemistry Employing continuous-flow reactors to improve reaction efficiency, safety, and scalability, while minimizing solvent usage.Enhanced control over reaction parameters, improved safety, easier scale-up.
Green Solvents Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents.Reduced environmental impact, improved safety.

The application of these strategies will be crucial in making the synthesis of this complex molecule more sustainable and economically viable for potential large-scale applications.

Exploration of Novel Catalytic Reactions for Ethynyl (B1212043) and Azabicyclic Moieties

The presence of both a terminal alkyne and a bicyclic amine in this compound opens up a vast landscape for the exploration of novel catalytic transformations. Future research will likely focus on developing catalytic systems that can selectively functionalize either moiety or enable tandem reactions involving both.

Potential Catalytic Transformations:

Ethynyl Group Functionalization: A plethora of catalytic reactions can be envisaged for the ethynyl group, including Sonogashira, Suzuki, and Negishi cross-coupling reactions to introduce aryl, heteroaryl, or vinyl substituents. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient route to triazole-containing derivatives.

Azabicyclic Moiety Functionalization: The nitrogen atom of the azabicyclic core can act as a directing group for C-H activation, enabling the introduction of functional groups at specific positions on the bicyclic framework. Furthermore, the development of catalysts for N-arylation or N-alkylation can provide access to a wide range of derivatives.

Tandem Catalysis: A particularly exciting avenue is the design of catalytic systems that can orchestrate tandem reactions involving both the ethynyl and azabicyclic moieties. For instance, a metal catalyst could first coordinate to the alkyne, followed by an intramolecular reaction with a substituent on the nitrogen atom.

Advanced Understanding of Chirality Transfer and Stereocontrol Mechanisms

The inherent chirality of the 7-azabicyclo[2.2.1]heptane core presents a significant opportunity for asymmetric synthesis and catalysis. Future research will aim to achieve a deeper understanding of chirality transfer and develop methods for precise stereocontrol in reactions involving this compound.

The stereoselective synthesis of this compound itself is a primary challenge. The development of asymmetric synthetic routes, potentially involving chiral catalysts or auxiliaries, will be a key focus. Furthermore, understanding how the rigid, chiral scaffold of the azabicycle influences the stereochemical outcome of reactions at the ethynyl group or other positions is crucial for the rational design of new stereoselective transformations. Mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the factors that govern stereocontrol in these systems.

Computational Design of New Reactions and Functionalization Strategies

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound chemistry. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, elucidate reaction mechanisms, and understand the factors governing reactivity and selectivity.

Applications of Computational Chemistry:

ApplicationDescription
Reaction Prediction Predicting the feasibility and outcome of new reactions involving this compound.
Mechanism Elucidation Investigating the detailed mechanisms of catalytic and stereoselective reactions to guide the development of improved catalysts and reaction conditions.
Catalyst Design In silico design of new catalysts with enhanced activity and selectivity for the functionalization of this compound.
Property Prediction Predicting the physicochemical and biological properties of novel derivatives to guide synthetic efforts towards compounds with desired characteristics.

By leveraging the power of computational modeling, researchers can more efficiently design and optimize synthetic routes and explore the potential applications of this versatile molecule.

Integration into Emerging Areas of Chemical Synthesis and Supramolecular Chemistry

The unique structural features of this compound make it an attractive building block for applications in emerging areas of chemical synthesis and supramolecular chemistry.

In materials science , the rigid bicyclic core can serve as a scaffold for the construction of well-defined three-dimensional structures. The ethynyl group provides a versatile handle for polymerization or for grafting the molecule onto surfaces, leading to the development of new materials with tailored properties.

In supramolecular chemistry , the directional nature of the ethynyl group and the potential for hydrogen bonding involving the amine functionality make this compound an interesting candidate for the design of self-assembling systems. Its rigid and chiral nature could be exploited to create ordered supramolecular architectures with potential applications in molecular recognition, sensing, and catalysis. The ability to form well-defined crystal structures also opens avenues in crystal engineering , where the molecule could be used as a tecton for the construction of novel solid-state materials. google.comub.edu

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, leading to the development of new synthetic methodologies, novel catalysts, and advanced materials with a wide range of applications.

Q & A

Q. What are the key synthetic methodologies for 1-Ethynyl-7-azabicyclo[2.2.1]heptane and its derivatives?

The synthesis typically involves multi-step sequences starting from cyclohex-3-enecarboxylic acid. A robust four-step approach includes:

  • Curtius reaction to generate carbamate intermediates.
  • Stereoselective bromination to produce cis-3,trans-4-dibromocyclohex-1-yl carbamates.
  • NaH-mediated intramolecular cyclization to form the bicyclic core . Alternative routes optimize yield by adjusting catalysts (e.g., platinum oxide) but require careful handling due to scalability challenges .

Q. How does the structural rigidity of 7-azabicyclo[2.2.1]heptane derivatives influence biological activity?

The bicyclic framework imposes conformational constraints, enhancing binding affinity to nicotinic acetylcholine receptors (nAChRs). For example, epibatidine analogues derived from this scaffold exhibit potent analgesic activity but face toxicity challenges due to excessive receptor activation . Structure-activity relationship (SAR) studies focus on modifying substituents (e.g., ethynyl groups) to balance potency and safety .

Q. What analytical techniques are critical for characterizing 7-azabicyclo[2.2.1]heptane derivatives?

  • X-ray crystallography resolves nonplanar amide configurations and nitrogen pyramidalization .
  • Dynamic NMR measures rotational barriers of amide bonds (e.g., ΔG‡ ~12–16 kcal/mol for N-benzoyl derivatives) .
  • Hammett analysis correlates substituent electronic effects with thioamide planarity in solution .

Advanced Research Questions

Q. How does nitrogen inversion impact the reactivity of 7-azabicyclo[2.2.1]heptane derivatives?

The bicyclic structure raises the nitrogen inversion barrier (ΔG‡ ~13–14 kcal/mol) compared to monocyclic amines. This rigidity stabilizes transition states in radical cyclization reactions, enabling selective intramolecular bond formation (e.g., synthesis of epibatidine analogues via 7-azabicyclo[2.2.1]hept-2-yl radicals) .

Q. What mechanistic insights explain the reduced amide bond rotational barriers in bicyclic systems?

Computational studies (DFT) reveal that allylic strain and CNC angle strain distort the amide plane, reducing resonance stabilization. For N-benzoyl-7-azabicyclo[2.2.1]heptane, rotational barriers (ΔG‡ ~12.5 kcal/mol) are 3–4 kcal/mol lower than in planar amides. Electron-withdrawing substituents further modulate planarity via Hammett σₚ⁺ effects .

Q. How can palladium catalysis enhance functionalization of the bicyclic core?

Palladium-bisimidazol-2-ylidene complexes enable cross-coupling of 7-azabicyclo[2.2.1]heptane with heteroaryl halides. This method achieves N-heteroaryl substitution in one step, yielding derivatives with improved solubility and bioactivity .

Key Takeaways

  • The bicyclic scaffold’s rigidity and electronic properties make it a versatile platform for drug discovery and materials science.
  • Advanced synthetic and computational methods are essential to address challenges in stereoselectivity and stability.

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